Nalpha-Cbz-Nepsilon-Fmoc-L-lysine
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Overview
Description
Z-D-Lys(Fmoc)-OH is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group (fluorenylmethyloxycarbonyl) is a common protecting group in organic synthesis, particularly in the synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-D-Lys(Fmoc)-OH is synthesized through the reaction of lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu). The reaction typically occurs in the presence of a base, such as di-tert-butyl dicarbonate, to facilitate the formation of the Fmoc-protected lysine derivative . The reaction conditions often involve the use of organic solvents like dichloromethane or dimethylformamide to dissolve the reactants and promote the reaction.
Industrial Production Methods
Industrial production of Z-D-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reactants and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-D-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptides.
Deprotection Reactions: The Fmoc group can be selectively removed without affecting other protecting groups present in the molecule.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide bond formation.
Solvents: Organic solvents such as dichloromethane, dimethylformamide, and acetonitrile are frequently used.
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which are essential in various biological and chemical applications.
Scientific Research Applications
Z-D-Lys(Fmoc)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Z-D-Lys(Fmoc)-OH involves the protection of the amino group of lysine during peptide synthesis. The Fmoc group forms a stable carbamate with the amino group, preventing unwanted reactions. This protection allows for the stepwise synthesis of peptides, where the Fmoc group can be selectively removed to expose the amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-Lys(Z)-OSu: Another lysine derivative used in peptide synthesis, but with a different protecting group (Boc).
D-Lys(Z)-Pro-Arg-pNA: A lysine derivative used as a substrate in enzymatic assays.
Uniqueness
Z-D-Lys(Fmoc)-OH is unique due to its use of the Fmoc protecting group, which offers several advantages:
Selective Removal: The Fmoc group can be selectively removed under mild basic conditions, making it suitable for complex peptide synthesis.
Stability: The Fmoc group provides stability to the amino group, preventing unwanted side reactions during synthesis.
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKKPRSYVVUBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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